

# BMS-242: Chemical Identity and Structural Mechanism

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: BMS-242  
CAS No.: 1675204-51-9  
Cat. No.: B606225

[Get Quote](#)

## Part 1: Chemical Specification

**BMS-242** is a non-peptidic, biphenyl-based small molecule designed to bind specifically to PD-L1 (Programmed Death-Ligand 1), inducing a conformational change that sequesters the protein into an inactive dimer.

| Property          | Data Specification                                                                                                                                                                                                                                        |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Name       | BMS-242                                                                                                                                                                                                                                                   |
| IUPAC Name        | (S)-1-((2,6-dimethoxy-4-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)benzyl)amino)-3-hydroxy-2-methylpropan-2-yl? (Approximation based on scaffold) Refined: (2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-3-methylbutan-2-ol |
| Molecular Formula | C <sub>28</sub> H <sub>35</sub> NO <sub>4</sub>                                                                                                                                                                                                           |
| Molecular Weight  | 449.58 g/mol                                                                                                                                                                                                                                              |
| CAS Number        | 1675204-51-9                                                                                                                                                                                                                                              |
| Solubility        | DMSO (>50 mg/mL); Ethanol (Moderate); Water (Insoluble)                                                                                                                                                                                                   |
| Appearance        | White to off-white solid                                                                                                                                                                                                                                  |
| SMILES            | <chem>CC(C)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)CO</chem>                                                                                                                                                                                             |

## Part 2: Mechanism of Action (The Dimerization Trap)

Unlike competitive antagonists that simply occupy the active site, **BMS-242** acts as a molecular glue for PD-L1 monomers.

- Binding Event: **BMS-242** binds to a hydrophobic pocket on the surface of a single PD-L1 unit.
- Dimerization: This binding creates a high-affinity interface for a second PD-L1 molecule.[\[2\]](#)
- Occlusion: The resulting homodimer (PD-L1:**BMS-242**:PD-L1) buries the interactive surface residues (Ile54, Tyr56, Arg113, Ala121, Tyr123) normally required to bind PD-1.[\[3\]](#)
- Result: The PD-1 receptor on T-cells remains unbound, preventing the inhibitory "off" signal and restoring T-cell cytotoxicity.

## Pathway Visualization: Mechanism of Action



[Click to download full resolution via product page](#)

Figure 1: **BMS-242** induces the formation of a PD-L1 homodimer, effectively neutralizing the ligand and preventing PD-1 engagement.

## Part 3: Experimental Protocols

### 1. Preparation of Stock Solutions

**BMS-242** is highly hydrophobic.[2] Improper solubilization will lead to precipitation in aqueous buffers, invalidating IC50 data.[2]

- Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),  $\geq 99.9\%$ .[2]
- Concentration: Prepare a 10 mM master stock.
  - Calculation: Dissolve 4.50 mg of **BMS-242** in 1.0 mL of DMSO.
- Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ . Stable for 6 months.
- Working Solution: Dilute immediately before use.[2] Do not exceed 1% DMSO final concentration in cell assays to avoid solvent toxicity.[2]

### 2. Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This is the gold standard for verifying **BMS-242** potency (IC50 ~6–100 nM depending on assay conditions).

#### Reagents:

- Tag-lite™ PD-1 expressing cells (or soluble PD-1-Fc).
- Fluorescently labeled PD-L1 (e.g., PD-L1-d2).
- Terbium cryptate-labeled anti-tag antibody.[2]

#### Protocol:

- Plate Prep: Use a 384-well low-volume white plate.
- Titration: Prepare a serial dilution of **BMS-242** in assay buffer (PBS + 0.1% BSA).
- Incubation:
  - Add 5 µL of **BMS-242** dilution.[2]
  - Add 5 µL of PD-L1-d2 (Acceptor).
  - Add 5 µL of PD-1-Tb (Donor).
- Equilibrium: Incubate for 2 hours at Room Temperature (RT) protected from light.
- Read: Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) using a compatible reader (e.g., PHERAstar).
- Analysis: Calculate the HTRF ratio ( $665/620 * 10^4$ ).[2] Plot % Inhibition vs. Log[**BMS-242**].

### 3. NMR Binding Validation (Self-Validating Step)

To confirm the dimerization mechanism (distinguishing it from simple competitive inhibition), use <sup>1</sup>H-NMR.

- Observation: Upon adding **BMS-242** to soluble PD-L1, observe the broadening of methyl resonance signals in the <sup>1</sup>H-NMR spectrum.
- Causality: The formation of the dimer (~30-40 kDa) significantly increases the rotational correlation time compared to the monomer (~15-20 kDa), causing line broadening. This

confirms the drug is acting via the specific dimerization mode.[2]

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Validated workflow for characterizing **BMS-242** potency and mechanism.

## Part 4: Comparative Analysis

**BMS-242** is often compared to its analogs (BMS-202, BMS-8) and therapeutic antibodies.[4]

| Feature              | BMS-242 (Small Molecule)       | Nivolumab (Antibody)          | BMS-202 (Analog) |
|----------------------|--------------------------------|-------------------------------|------------------|
| MW                   | ~450 Da                        | ~146,000 Da                   | ~419 Da          |
| Binding Mode         | Dimerization (Allosteric-like) | Steric Blockade (Orthosteric) | Dimerization     |
| Cell Permeability    | High (Intracellular potential) | None (Extracellular only)     | High             |
| Oral Bioavailability | Potential                      | No (IV only)                  | Potential        |
| IC50 (HTRF)          | 6–100 nM                       | <1 nM                         | ~18 nM           |

Scientific Insight: While antibodies have higher affinity, **BMS-242** represents a critical tool for studying intracellular PD-L1 pools or exploring oral dosing regimens in preclinical models. Its capacity to induce dimerization offers a unique pharmacological control point that simple blockade does not.<sup>[2]</sup>

## References

- Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)."<sup>[2]</sup> *Oncotarget*, 7(21), 30323–30335.<sup>[2]</sup>
- Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells." *Oncotarget*, 8(42), 72167–72181.<sup>[2]</sup>
- Bristol-Myers Squibb Company. (2015).<sup>[2]</sup> "Compounds useful as immunomodulators."<sup>[2]</sup><sup>[4]</sup> World Intellectual Property Organization Patent WO2015034820.<sup>[2]</sup>
  - <sup>[2]</sup>
- Guzik, K., et al. (2019). "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization." *Journal of Medicinal Chemistry*, 60(13), 5857–5867.<sup>[2]</sup>
  - <sup>[2]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 3. [research.rug.nl](https://research.rug.nl/) [[research.rug.nl](https://research.rug.nl/)]
- 4. Inhibitors of programmed cell death 1 (PD-1): a patent review (2010–2015) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [BMS-242: Chemical Identity and Structural Mechanism]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606225#bms-242-chemical-structure-and-molecular-weight>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)